Cas no 21031-25-4 (1-(4-Phenyl-1H-pyrazol-3-yl)ethanone)

1-(4-Phenyl-1H-pyrazol-3-yl)ethanone is a heterocyclic organic compound featuring a pyrazole core substituted with a phenyl group at the 4-position and an acetyl group at the 3-position. This structure imparts versatility in synthetic applications, particularly as a key intermediate in pharmaceutical and agrochemical research. Its rigid aromatic framework and reactive ketone functionality enable selective modifications, making it valuable for developing biologically active molecules. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its well-defined reactivity profile allows for efficient derivatization, supporting the synthesis of complex heterocycles and functionalized scaffolds for medicinal chemistry and material science applications.
1-(4-Phenyl-1H-pyrazol-3-yl)ethanone structure
21031-25-4 structure
Product Name:1-(4-Phenyl-1H-pyrazol-3-yl)ethanone
CAS No:21031-25-4
MF:C11H10N2O
MW:186.20990228653
CID:1091685
PubChem ID:14295712
Update Time:2025-10-20

1-(4-Phenyl-1H-pyrazol-3-yl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone
    • 1-(4-phenyl-1H-pyrazol-5-yl)ethanone
    • 1-(4-phenyl-1h-pyrazol-3-yl)ethan-1-one
    • 21031-25-4
    • Inchi: 1S/C11H10N2O/c1-8(14)11-10(7-12-13-11)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13)
    • InChI Key: FEEWCLJVRHUFJV-UHFFFAOYSA-N
    • SMILES: O=C(C)C1=C(C=NN1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 186.079312947g/mol
  • Monoisotopic Mass: 186.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 45.8Ų

1-(4-Phenyl-1H-pyrazol-3-yl)ethanone Pricemore >>

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Additional information on 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone

Recent Advances in the Study of 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone (CAS: 21031-25-4): A Promising Scaffold in Medicinal Chemistry

1-(4-Phenyl-1H-pyrazol-3-yl)ethanone (CAS: 21031-25-4) has emerged as a significant scaffold in medicinal chemistry due to its versatile pharmacological properties. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive compounds targeting various diseases, including cancer, inflammation, and infectious diseases. This research brief aims to summarize the latest findings on this compound, focusing on its synthesis, biological activities, and therapeutic applications.

The compound's structure, featuring a pyrazole ring linked to a phenyl group and an acetyl moiety, provides a unique platform for chemical modifications. Researchers have exploited this flexibility to develop derivatives with enhanced bioactivity and selectivity. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that modifications at the 3-position of the pyrazole ring significantly influence the compound's binding affinity to kinase targets, suggesting its utility in designing kinase inhibitors.

In addition to its role in kinase inhibition, 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone has shown promise as an anti-inflammatory agent. A recent in vitro study revealed that certain derivatives of this compound effectively suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by modulating NF-κB signaling pathways. These findings underscore its potential as a lead compound for developing novel anti-inflammatory drugs.

Another area of interest is the compound's anticancer properties. Preliminary studies indicate that 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone derivatives exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancers. Mechanistic studies suggest that these compounds induce apoptosis via the mitochondrial pathway, making them attractive candidates for further preclinical evaluation.

Despite these promising results, challenges remain in optimizing the pharmacokinetic properties of 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone derivatives. Recent efforts have focused on improving their solubility and metabolic stability through structural modifications. For example, introducing hydrophilic groups at specific positions has been shown to enhance bioavailability without compromising bioactivity.

In conclusion, 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone (CAS: 21031-25-4) represents a valuable scaffold in medicinal chemistry with diverse therapeutic applications. Ongoing research aims to further elucidate its mechanisms of action and optimize its drug-like properties, paving the way for its translation into clinical candidates. Future studies should explore its potential in combination therapies and its efficacy in in vivo models to validate its therapeutic utility.

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